

Technical Monograph: Crotonophenone (CAS 495-41-0)

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Compound of Interest

Compound Name: Crotonophenone

CAS No.: 35845-66-0

Cat. No.: B3023600

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Physical Properties, Synthesis, and Chemical Reactivity[1][2]

Executive Summary

Crotonophenone (1-phenyl-2-buten-1-one) is a prominent

-unsaturated ketone serving as a versatile electrophile in organic synthesis.[2][3] Distinguished by its conjugated enone system, it acts as a "hard" electrophile at the carbonyl carbon and a "soft" electrophile at the

-carbon, making it a quintessential substrate for Michael additions, selective reductions, and heterocycle formation. This guide provides a rigorous examination of its physicochemical profile, validated synthetic protocols, and reactivity patterns for researchers in medicinal chemistry and materials science.

Molecular Architecture & Identification

The molecule features a phenyl ring conjugated with a trans-2-butenoyl group.[2] The trans () configuration is thermodynamically favored and constitutes the commercial standard.

Parameter	Data
IUPAC Name	()-1-Phenylbut-2-en-1-one
Common Synonyms	Phenyl propenyl ketone; Crotonylbenzene
CAS Registry Number	495-41-0
Molecular Formula	
Molecular Weight	146.19 g/mol
SMILES	<chem>C/C=C/C(=O)C1=CC=CC=C1</chem>
InChIKey	FUJZJBCWPIOHNN-QHHAFSJGSA-N

Physicochemical Profile

The following data represents the standard values for high-purity (>98%) **Crotonophenone**.

Property	Value / Range	Notes
Physical State	Clear to pale yellow liquid	May crystallize at low temps (<10°C)
Boiling Point	225 – 227 °C	@ 760 mmHg
Density	1.002 g/mL	@ 25 °C
Refractive Index ()	1.530 – 1.535	High polarizability due to conjugation
Flash Point	86 °C	Closed Cup (Combustible)
Solubility	Soluble in EtOH, Et ₂ O, CHCl ₃ , Benzene	Insoluble in water
Partition Coeff.[2][4][5] (LogP)	2.40	Lipophilic character

Spectroscopic Characterization

Validation of **Crotonophenone** structure is best achieved via NMR and IR spectroscopy.[2]

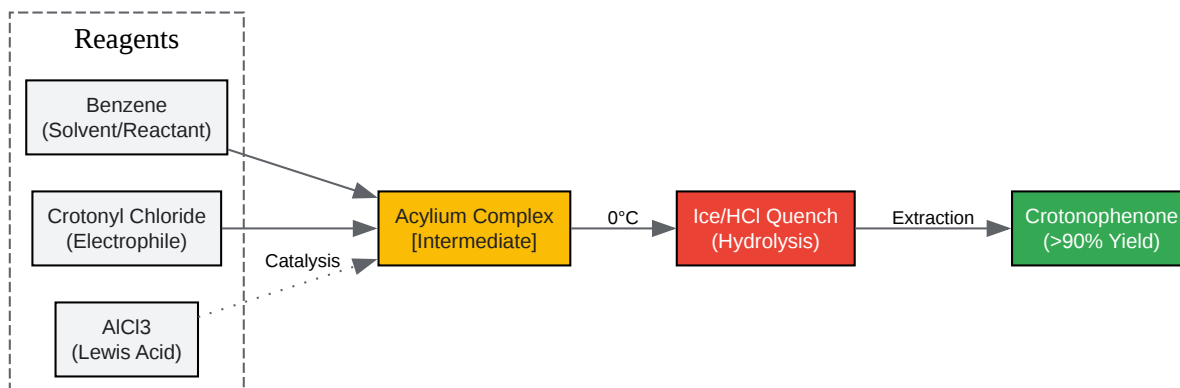
- ^1H NMR (400 MHz, CDCl_3):
 - 7.90–7.95 (m, 2H, ortho-ArH)[2]
 - 7.45–7.55 (m, 3H, meta/para-ArH)[2]
 - 7.05 (dq, $J = 15.5, 6.8$ Hz, 1H, -vinyl H)
 - 6.90 (d, $J = 15.5$ Hz, 1H, -vinyl H)
 - 1.98 (dd, $J = 6.8, 1.5$ Hz, 3H, $-\text{CH}_3$)
 - Note: The large coupling constant ($J \sim 15.5$ Hz) confirms the (E)-isomer.[2]
- IR (Neat Film):
 - 1670 cm^{-1} (Strong, C=O stretch, conjugated)
 - 1620 cm^{-1} (Medium, C=C stretch)
 - 1595 cm^{-1} (Aromatic C=C)[2]

Synthetic Routes & Optimization

While **Crotonophenone** can be synthesized via Aldol condensation of acetophenone and acetaldehyde, the Friedel-Crafts Acylation is preferred for laboratory scale due to higher purity and avoidance of self-condensation side products.[2]

Protocol: Friedel-Crafts Acylation

Reaction Principle: Electrophilic aromatic substitution using crotonyl chloride and benzene.[2]



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Figure 1: Workflow for the Friedel-Crafts synthesis of **Crotonophenone**.

Step-by-Step Methodology:

- Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar. Maintain an inert atmosphere (or Ar).[2]
- Lewis Acid Activation: Charge the flask with anhydrous Aluminum Chloride (, 1.1 equiv) and dry Benzene (excess, acts as solvent). Cool to 0–5 °C in an ice bath.
- Addition: Add Crotonyl Chloride (1.0 equiv) dropwise over 30 minutes. The solution will darken, evolving HCl gas (use a scrubber).
- Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3 hours. Monitor via TLC (Hexane/EtOAc 9:1).
- Quenching: Pour the reaction mixture slowly onto a slurry of crushed ice and concentrated HCl (to dissolve aluminum salts).
- Workup: Extract the aqueous layer with Diethyl Ether (

mL). Wash combined organics with saturated

(aq), then Brine.

- Purification: Dry over anhydrous

, filter, and concentrate in vacuo. Purify via vacuum distillation (bp ~115 °C @ 15 mmHg) to obtain a clear oil.

Chemical Reactivity & Transformations

Crotonophenone exhibits dual reactivity characteristic of enones: 1,2-addition at the carbonyl and 1,4-conjugate addition (Michael addition) at the

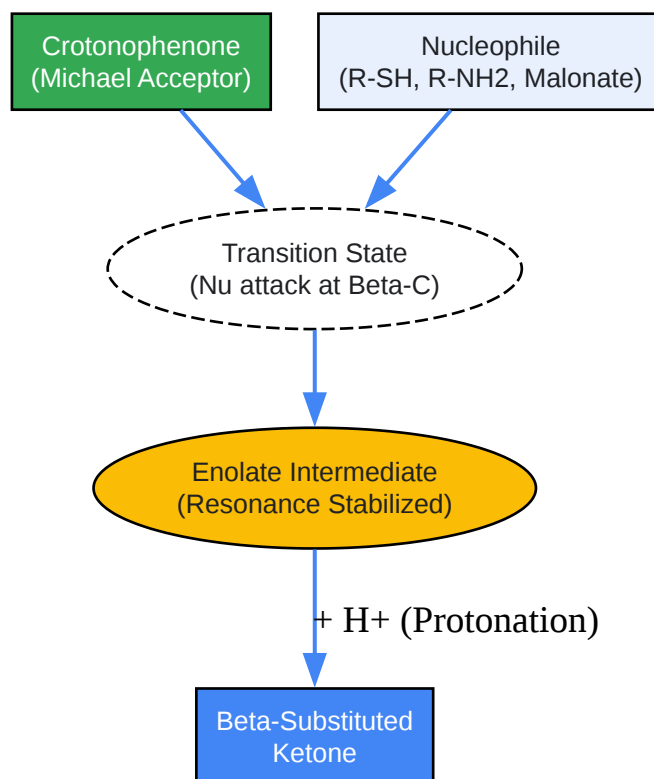
-carbon.[\[2\]](#)

The Michael Addition (1,4-Conjugate Addition)

This is the most critical reaction pathway for drug discovery, allowing the introduction of sulfur, nitrogen, or carbon nucleophiles.

Mechanism: The soft nucleophile attacks the

-carbon, generating an enolate intermediate which is subsequently protonated.[\[2\]](#)[\[6\]](#)



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Figure 2: Mechanistic pathway for Michael Addition to **Crotonophenone**.^[2]

Applications:

- Thia-Michael Addition: Reaction with thiols (e.g., Glutathione) is rapid and often used to probe electrophilic stress potential in biological systems.^[2]

- Epoxidation: Treatment with alkaline

yields the

-epoxy ketone, a precursor for aldol-like coupling reactions.^[2]

- Luche Reduction: Selective reduction of the carbonyl to the allylic alcohol using

and

Safety & Handling (SDS Summary)

Crotonophenone is a potent irritant and lachrymator. Strict adherence to safety protocols is mandatory.

- GHS Classification:
 - Acute Toxicity, Oral (Category 3 or 4 depending on concentration).
 - Skin Irritation (Category 2).[2][7][8][9]
 - Eye Irritation (Category 2A).[2]
- Handling: Use only in a fume hood. Wear nitrile gloves and chemical splash goggles.[2]
- Storage: Store under inert gas (Nitrogen) in a cool, dry place. Light sensitive (store in amber bottles).[2]

References

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